mPEG10-CH2COOH

Übersicht

Beschreibung

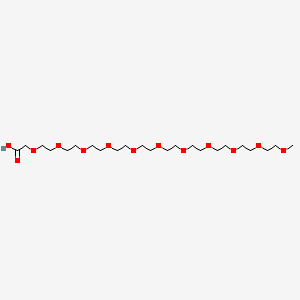

MPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a type of monodispersed linear PEG (Polyethylene Glycol) with a molecular weight of 530.6 . It is commonly used in medical research, drug-release, nanotechnology, and new materials research. It is also used in cell culture and in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Molecular Structure Analysis

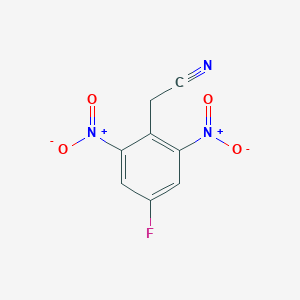

The molecular formula of mPEG10-CH2COOH is C23H46O13 . It contains methoxy and acid as functional groups . The molecule contains a total of 84 bonds, including 36 non-H bonds, 1 multiple bond, 33 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 11 aliphatic ethers .Physical And Chemical Properties Analysis

MPEG10-CH2COOH is a colorless viscous liquid . It should be stored at -5°C, kept dry, and avoid sunlight .Wissenschaftliche Forschungsanwendungen

Medical Research

mPEG10-CH2COOH is utilized in various medical research applications due to its biocompatibility and non-toxic nature. It’s often used in the synthesis of pegylated drugs which can improve the therapeutic index of pharmaceuticals by increasing solubility, stability, and bioavailability. This compound is particularly useful in creating long-circulating liposomes or nanoparticles that can passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect .

Drug Release Systems

In the field of controlled drug delivery, mPEG10-CH2COOH plays a crucial role. It’s used to modify the surface of drug carriers, such as nanoparticles or micelles, to release drugs at a controlled rate. This modification can protect drugs from premature degradation and ensure a sustained release, which is essential for treatments requiring long-term medication regimens .

Nanotechnology

mPEG10-CH2COOH is instrumental in nanotechnology, particularly in the fabrication of nanoscale devices and materials. It’s used to modify the surface properties of nanoparticles, imparting stealth characteristics that prevent recognition and clearance by the immune system. This is vital for the development of nanocarriers for drug delivery and diagnostic agents .

New Materials Research

Researchers use mPEG10-CH2COOH to synthesize new materials with unique properties. It’s involved in creating hydrogels, which have applications in tissue engineering and regenerative medicine. The compound’s ability to form biocompatible and responsive polymers makes it suitable for developing smart materials that can respond to environmental stimuli .

Wirkmechanismus

Target of Action

mPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a linear monofunctional PEG linker with a carboxylic acid group (COOH) at the end . The primary targets of this compound are primary amines or other nucleophiles, which are reactive sites for conjugation . This enables the attachment of biomolecules, drugs, or targeting ligands to the PEG chain .

Mode of Action

The carboxylic acid group of mPEG10-CH2COOH provides a reactive site for conjugation with primary amines or other nucleophiles . This interaction allows for the attachment of various biomolecules, drugs, or targeting ligands to the PEG chain . This conjugation process is a key aspect of the compound’s mode of action.

Biochemical Pathways

It is known that the compound is used in medical research, drug-release, nanotechnology, and new materials research . It plays a role in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Pharmacokinetics

The compound’s molecular weight is 5306 , which may influence its pharmacokinetic properties

Result of Action

Given its role in conjugation with primary amines or other nucleophiles, it can be inferred that the compound plays a significant role in the attachment of biomolecules, drugs, or targeting ligands to the peg chain . This could potentially influence the efficacy of drug delivery and the performance of new materials.

Action Environment

It is recommended to store the compound at -5°c, keep it dry, and avoid sunlight . These recommendations suggest that temperature, moisture, and light exposure may influence the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJQYLLQMMESPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694784 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mPEG10-CH2COOH | |

CAS RN |

908258-58-2 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)

![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)

![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)